Oxane-3-sulfonamide
Overview
Description
Oxane-3-sulfonamide is a chemical compound with the CAS Number: 1341367-42-7 . It has a molecular weight of 165.21 and its IUPAC name is tetrahydro-2H-pyran-3-sulfonamide .
Molecular Structure Analysis
The molecular formula of Oxane-3-sulfonamide is C5H11NO3S . The InChI code is 1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8) .Physical And Chemical Properties Analysis
Oxane-3-sulfonamide is a powder with a melting point of 88-90 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Functionalization and Hydrophilicity Improvement
Oxane-3-sulfonamide derivatives are utilized in the functionalization of various compounds. They are particularly useful for improving the hydrophilicity of dyes, polymers, nucleosides, and proteins. This property makes them valuable in diverse scientific applications, especially where water solubility is a critical factor (Sikervar, 2014).
Synthesis of Sulfinic Acid Salts and Sulfonamides
Sulfonamides, a key class of compounds in pharmaceuticals and agrochemicals, are synthesized using Oxane-3-sulfonamide derivatives. The synthesis process benefits from mild and convenient methods, allowing for the creation of various alkyl and aryl sulfinic acid salts and sulfonamides from corresponding halides. This versatility is crucial for the development of diverse chemical entities in drug discovery and agrochemical research (Baskin & Wang, 2002).
Electrochemical Oxidative Coupling
An environmentally benign electrochemical method uses Oxane-3-sulfonamide derivatives for oxidative coupling between thiols and amines. This method is significant for its green chemistry approach, relying solely on electricity without requiring additional catalysts. It's a fast, efficient, and eco-friendly way to produce sulfonamides, demonstrating broad substrate scope and compatibility (Laudadio et al., 2019).
Photocatalytic Degradation
Oxane-3-sulfonamide compounds play a role in photocatalytic degradation processes. Their interaction with certain oxyanions enhances the photocatalytic degradation of sulfonamides in water treatments. This application is particularly relevant in addressing the presence of antibiotics and other pharmaceuticals in wastewater, thereby contributing to environmental protection (Zhang et al., 2019).
Oxidative Coupling Reactions
Oxane-3-sulfonamide derivatives are used in oxidative coupling reactions for synthesizing sulfonamides. For example, copper-catalyzed reactions with Oxane-3-sulfonamide derivatives enable the formation of sulfonamides from sodium sulfinates and amines. This method showcases high efficiency and selectivity, proving valuable in organic synthesis and pharmaceutical chemistry (Tang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
oxane-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNRQGVYQYRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-3-sulfonamide | |
CAS RN |
1341367-42-7 | |
Record name | oxane-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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